2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate
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Overview
Description
2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that have been studied for their diverse biological activities, including neuroprotective, cognitive-enhancing, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other beta-carboline derivatives.
Biology: It is studied for its potential neuroprotective and cognitive-enhancing effects.
Medicine: Research is ongoing into its potential anti-cancer properties and its role in treating neurodegenerative diseases.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate involves its interaction with various molecular targets and pathways. For example, beta-carbolines are known to interact with serotonin receptors and inhibit monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine. This can result in neuroprotective and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Harmine: A natural beta-carboline with neuroprotective and antidepressant properties.
9-Methyl-beta-carboline: A synthetic derivative with potent neuroprotective effects.
Norharmane: Another natural beta-carboline with antioxidant properties
Uniqueness
2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate is unique due to its specific substituents, which may confer distinct biological activities compared to other beta-carbolines.
Properties
CAS No. |
106129-47-9 |
---|---|
Molecular Formula |
C12H13ClN2O4 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium;perchlorate |
InChI |
InChI=1S/C12H12N2.ClHO4/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;2-1(3,4)5/h2-5,8H,6-7H2,1H3;(H,2,3,4,5) |
InChI Key |
JGLZJHHRZQLUJC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=C(CC1)C3=CC=CC=C3N2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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